molecular formula C36H33N3O10S2 B13713813 APDye 568 Alkyne

APDye 568 Alkyne

Cat. No.: B13713813
M. Wt: 731.8 g/mol
InChI Key: WRNRQJLDEGQQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alkynes typically involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia (NaNH₂/NH₃) .

Industrial Production Methods: Industrial production of APDye 568 Alkyne involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes rigorous purification steps such as chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Mechanism of Action

Mechanism: APDye 568 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group reacts with azide groups to form a stable triazole linkage .

Molecular Targets and Pathways: The primary molecular targets are azide-containing biomolecules. The reaction pathway involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole product .

Properties

Molecular Formula

C36H33N3O10S2

Molecular Weight

731.8 g/mol

IUPAC Name

[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C36H33N3O10S2/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48)

InChI Key

WRNRQJLDEGQQLC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C

Origin of Product

United States

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